Flindersine

Übersicht

Beschreibung

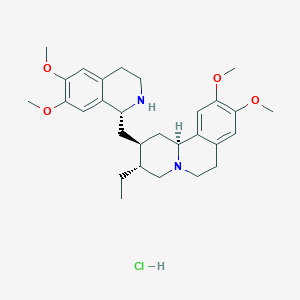

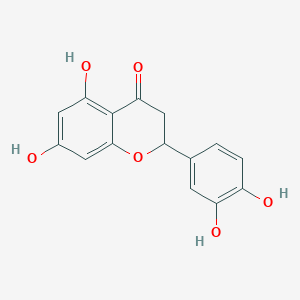

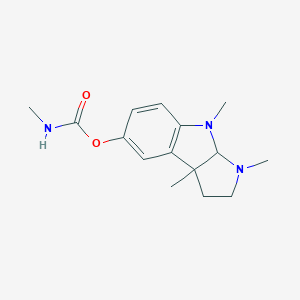

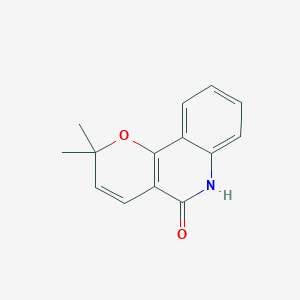

Flindersine is a tricyclic compound with the molecular formula C14H13NO2 . It is a pyranoquinoline alkaloid and has been isolated from the wood of Flindersia australis .

Synthesis Analysis

This compound can be synthesized in a two-step process. The first step involves the direct treatment of isoprene with 4-hydroxyquinolin-2(1H)-one in the presence of polyphosphoric acid, which yields dihydrothis compound. The second step involves the dehydrogenation of dihydrothis compound, leading to the synthesis of this compound .

Molecular Structure Analysis

This compound contains a total of 32 bonds. There are 19 non-H bond(s), 9 multiple bond(s), 3 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s), 1 secondary amide(s) (aliphatic), and 1 ether(s) (aliphatic) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 227.25900 and a density of 1.25g/cm3. It has a boiling point of 441ºC at 760 mmHg. It is soluble in alcohol, benzene, chloroform, glacial acetic acid, paraffin, and fatty oils. It is slightly soluble in petroleum ether and practically insoluble in water .

Wissenschaftliche Forschungsanwendungen

Antibacterial and Antifungal Activity

- Flindersine isolated from Toddalia asiatica demonstrated significant antibacterial and antifungal activities. It showed moderate activity against various bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, and Candida albicans (Duraipandiyan & Ignacimuthu, 2009).

Potential in Wound Healing Therapies

- This compound was found to suppress Collagen III expression in human skin fibroblasts, which could be important for developing new wound healing therapies (Adams et al., 2016).

Pest Control Applications

- The compound has shown antifeedant, larvicidal, and growth inhibitory activities against agricultural pests like Helicoverpa armigera and Spodoptera litura, and larvicidal activity against mosquitoes like Anopheles stephensi and Culex quinquefasciatus (Duraipandiyan et al., 2015).

Chemical Structure and Tautomerism

- Studies on this compound's chemical structure and tautomerism using density functional theory provide insights into its chemical behavior, which is crucial for understanding its biological activities (Türker, 2020).

Potential in Molecular Computing

- This compound's interaction with bovine serum albumin and tryptophan has implications in molecular computing, particularly in implementing specific binary logic gates (Gentili, 2008).

Wirkmechanismus

Target of Action

Flindersine’s primary targets are related to β-cell protection . It interacts with target proteins like PPARγ and GLUT4, which play crucial roles in protecting β-cells from damage .

Mode of Action

This compound’s mode of action involves its interaction with its targets, leading to changes in cellular function. In silico analysis has shown that this compound can dock with different target proteins like PPARγ and GLUT4 . The docking results showed good binding interactions of the ligand with both the targets at very low energy level .

Biochemical Pathways

This compound affects biochemical pathways related to insulin secretion and glucose uptake . It has been demonstrated that it could improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been shown to possess antidiabetic properties . It can improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities . When compared with the standard drug Rosiglitazone, this compound can further diminish the degree of shrinkage and necrosis of beta cells of the pancreas .

Biochemische Analyse

Biochemical Properties

Flindersine interacts with various biomolecules in the body. Molecular docking studies have shown that this compound can bind to different target proteins like PPARγ and GLUT4, which play crucial roles in protecting β-cells from damage . These interactions can influence various biochemical reactions within the body.

Cellular Effects

This compound has been shown to have significant effects on cellular processes. In silico analysis has demonstrated that this compound could improve diabetic conditions by increasing insulin secretion from remnant or regenerated pancreatic beta cells and promoting insulin sensitization and glucose uptake activities .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with target proteins. The docking results showed good binding interactions of this compound with both PPARγ and GLUT4 at very low energy levels . This suggests that this compound exerts its effects at the molecular level through these binding interactions, potentially leading to changes in gene expression and enzyme activation or inhibition.

Metabolic Pathways

Given its interactions with proteins like PPARγ and GLUT4, it’s likely that this compound is involved in metabolic pathways related to glucose metabolism .

Eigenschaften

IUPAC Name |

2,2-dimethyl-6H-pyrano[3,2-c]quinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-14(2)8-7-10-12(17-14)9-5-3-4-6-11(9)15-13(10)16/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNMNABLQWUMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3NC2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200324 | |

| Record name | Flindersine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

523-64-8 | |

| Record name | Flindersine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=523-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flindersine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flindersine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94655 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flindersine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLINDERSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A8PD12CKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.